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Compound of Interest

Compound Name: 1,2-Dihydro-1,2-azaborine

Cat. No.: B1254627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic properties of 1,2-
Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene. As a

benzene analogue, it presents unique electronic characteristics with significant potential in

medicinal chemistry and materials science. This document summarizes key quantitative

spectroscopic data, details relevant experimental protocols, and visualizes essential workflows

and conceptual relationships to facilitate a comprehensive understanding of this molecule's

behavior under various spectroscopic techniques.

Introduction
1,2-Dihydro-1,2-azaborine is a six-membered aromatic heterocycle in which a C=C bond of

benzene is replaced by an isoelectronic B-N bond.[1] This substitution imparts a significant

dipole moment and alters the electronic structure compared to its carbocyclic counterpart,

leading to distinct spectroscopic signatures.[2] Understanding these properties is crucial for its

application in the development of novel therapeutic agents and functional materials. This guide

focuses on its ultraviolet-visible (UV-Vis) absorption, ultraviolet photoelectron spectroscopy

(UV-PES), fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 1,2-Dihydro-1,2-
azaborine and its derivatives, providing a comparative overview.
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Table 1: Electronic Spectroscopy Data

Compo
und

λmax
(nm)

ε (M-
1cm-1)

λem
(nm)

Quantu
m Yield
(Φ)

Ionizati
on
Energy
(eV)

Solvent/
Phase

Referen
ce

1,2-

Dihydro-

1,2-

azaborin

e

269 15632 - - 8.6 (1st)
Gas

Phase
[3][4]

N-Me-

1,2-BN-

toluene

278 - - - 8.45 (1st)
Gas

Phase
[4]

Benzene 255 977 - - 9.25 (1st)
Gas

Phase
[3][4]

Toluene 262 - - - 8.83 (1st)
Gas

Phase
[4]

Cationic

1,2-

azaborin

e (3a,

R=Me)

287 12713 - - - CH2Cl2 [1]

Cationic

1,2-

azaborin

e (3b,

R=Ph)

292 21869 360 0.06 - CH2Cl2 [1]

Table 2: Infrared (IR) Spectroscopy Data for 1,2-Dihydro-
1,2-azaborine
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Wavenumber (cm-1) (Neon
Matrix, 4K)

Assignment Reference

3463.1 N-H stretch [5]

2547.8 - 2527.0 B-H stretch [5]

1543.4 / 1540.1 10B=N / 11B=N stretch [5]

1486.7, 1453.6 C-H in-plane bend [5]

903.4 / 897.4 10B-H / 11B-H bend [5]

816.7, 711.9, 709.2 C-H out-of-plane bend [5]

574.2 N-H bend [5]

Table 3: NMR Spectroscopy Data for 1,2-Dihydro-1,2-
azaborine

Nucleus
Chemical Shift
(ppm)

Solvent Reference

1H (H3) ~7.0 CD2Cl2 [6]

1H (H4) ~6.5 CD2Cl2 [6]

1H (H5) ~7.2 CD2Cl2 [6]

1H (H6) ~7.5 CD2Cl2 [6]

11B
Not explicitly stated

for parent
-

13C
Not explicitly stated

for parent
-

Note: Explicit, fully assigned NMR data for the unsubstituted 1,2-Dihydro-1,2-azaborine is not

readily available in a consolidated format in the surveyed literature. The provided proton

chemical shifts are estimations based on a graphical representation.

Experimental Protocols
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Synthesis of 1,2-Dihydro-1,2-azaborine
The first successful synthesis of the parent 1,2-dihydro-1,2-azaborine was reported by Liu

and coworkers in 2009.[3][7] The multi-step synthesis is outlined below.

Step 1: Synthesis of the Diene Precursor The synthesis begins with the formation of a diene

precursor through the condensation of in situ-generated allylboron dichloride with an

appropriate amine, such as methylallylamine for N-substituted derivatives, or a protected amine

for the parent compound.

Step 2: Ring-Closing Metathesis (RCM) The diene is then subjected to ring-closing metathesis

using a Grubbs' catalyst (e.g., Grubbs' first generation catalyst) to form the dihydro-azaborine

ring.[7]

Step 3: Dehydrogenation The resulting cyclic compound is dehydrogenated to introduce

aromaticity. This can be achieved using a catalyst such as palladium on carbon.[7]

Step 4: Deprotection (for the parent compound) For the synthesis of the parent 1,2-dihydro-
1,2-azaborine, a protecting group on the nitrogen atom (e.g., tert-butyldimethylsilyl, TBS) is

employed.[3] This protecting group is removed in the final steps. A common method involves

the formation of a piano-stool complex with a chromium carbonyl derivative, followed by

cleavage of the N-TBS bond with a fluoride source (e.g., HF), and subsequent deprotection

from the chromium complex using a phosphine ligand like triphenylphosphine.[7]
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Synthesis of 1,2-Dihydro-1,2-azaborine
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Caption: Synthetic workflow for 1,2-Dihydro-1,2-azaborine.
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UV-Photoelectron Spectroscopy (UV-PES)
The gas-phase He I photoelectron spectra of 1,2-dihydro-1,2-azaborine are recorded to

determine its ionization energies and gain insight into its molecular orbital structure.[1]

Instrumentation: A three-part spectrometer equipped with a He-I radiation source (21.21 eV), a

127° cylindrical analyzer, and a channeltron detector is used. The spectra are typically

calibrated with known lines of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV).[1]

Sample Introduction: The sample is slowly vaporized under low pressure (e.g., 10-6 Torr) inside

a temperature-controlled injector. The gaseous flow is then continuously and simultaneously

analyzed by the UV-photoelectron spectrometer and a mass spectrometer to ensure the purity

of the analyzed species.[1]

Data Analysis: The resulting photoelectron spectrum plots the number of photoelectrons

detected versus their kinetic energy. The ionization energies are then calculated from the

kinetic energies of the photoelectrons. Computational methods, such as Density Functional

Theory (DFT), are often used to assign the observed ionization bands to specific molecular

orbitals.[1]

Spectroscopic Characterization and Electronic
Structure
The spectroscopic data provides a detailed picture of the electronic structure of 1,2-dihydro-
1,2-azaborine and highlights the perturbations induced by the B-N substitution compared to

benzene.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 1,2-dihydro-1,2-azaborine shows a

lowest energy absorption at 269 nm, which is red-shifted compared to benzene (255 nm).[3]

This bathochromic shift is indicative of a smaller HOMO-LUMO gap in the azaborine. The

extinction coefficient is significantly higher than that of benzene, suggesting a more allowed

electronic transition.[3]

UV-Photoelectron Spectroscopy (UV-PES): UV-PES studies reveal that the first ionization

energy of 1,2-dihydro-1,2-azaborine (8.6 eV) is lower than that of benzene (9.25 eV).[4] This
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indicates that the Highest Occupied Molecular Orbital (HOMO) of the azaborine is higher in

energy than that of benzene, making it more susceptible to oxidation.

Fluorescence Spectroscopy: While the parent 1,2-dihydro-1,2-azaborine is not strongly

fluorescent, certain derivatives, particularly cationic species, exhibit fluorescence. For instance,

a phenyl-substituted cationic 1,2-azaborine displays an emission maximum at 360 nm with a

quantum yield of 0.06 in dichloromethane.[1] This opens avenues for the development of novel

fluorophores.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct stretching frequencies

for the N-H (around 3463 cm-1) and B-H (around 2530 cm-1) bonds.[5] A strong pair of bands

around 1540 cm-1 is assigned to the B=N stretching vibration, with the splitting arising from the

natural abundance of 10B and 11B isotopes.[5]

NMR Spectroscopy: The aromatic nature of 1,2-dihydro-1,2-azaborine is confirmed by 1H

NMR spectroscopy, which shows downfield chemical shifts for the ring protons, indicative of a

diamagnetic ring current.[3] The chemical shifts are influenced by the electronegativity of the

adjacent nitrogen and boron atoms.
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Caption: Relationship between spectroscopic techniques and inferred molecular properties.

Conclusion
The spectroscopic properties of 1,2-dihydro-1,2-azaborine reveal a molecule with a distinct

electronic structure compared to benzene, characterized by a higher energy HOMO, a lower

energy LUMO, and a significant dipole moment. These features are directly observable through

various spectroscopic techniques, each providing a unique piece of the puzzle. The data and

protocols presented in this guide offer a solid foundation for researchers and professionals

working with this promising class of heterocycles, enabling further exploration of their potential

in drug design and materials science. The continued investigation into the rich spectroscopic

behavior of 1,2-azaborine and its derivatives will undoubtedly unlock new applications and

deepen our fundamental understanding of aromaticity and molecular engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1254627#spectroscopic-properties-of-1-2-dihydro-1-
2-azaborine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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